molecular formula C8H14O3 B1652690 2-(Dimethoxymethyl)cyclopentan-1-one CAS No. 15839-44-8

2-(Dimethoxymethyl)cyclopentan-1-one

Cat. No. B1652690
CAS RN: 15839-44-8
M. Wt: 158.19 g/mol
InChI Key: BMUJLDCMIRTFHP-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)cyclopentan-1-one is a chemical compound with the CAS Number: 15839-44-8 . It has a molecular weight of 158.2 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(dimethoxymethyl)cyclopentan-1-one . The InChI code for this compound is 1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(6)9/h6,8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.2 . It is a liquid in its physical form and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bernard et al. (2005) described a method for preparing 2,2-dimethyl cyclopentanones through acid-catalyzed ring expansion of isopropenylcyclobutanols. This process facilitates access to sesquiterpenes such as cuparanes and herbertanes, exemplified by the synthesis of α-cuparenone and a precursor to herbertene (Bernard et al., 2005).

  • Lin et al. (2011) discovered Cyclopenicillone, a compound with a unique 2,5-dimethylcyclopent-2-enone skeleton, from the fungus Penicillium decumbens. This compound showed inhibition against LPS-induced NO production in macrophages, highlighting its potential in anti-inflammatory research (Lin et al., 2011).

  • Zoto et al. (2016) conducted photochemical studies on a ketocyanine dye derived from cyclopentanone, examining its ability to sensitize the production of singlet oxygen. Their research contributes to understanding the photochemical behavior of cyclopentanone derivatives in various solvents (Zoto et al., 2016).

  • Lokachari et al. (2021) investigated the auto-ignition of cyclopentane/dimethyl ether blends to improve multi-component gasoline surrogate fuels. Their work enhances predictive models for fuel performance, emphasizing cyclopentane's role in fuel research (Lokachari et al., 2021).

Catalytic and Reaction Studies

  • Kuang et al. (2017) reported on a Ni-catalyzed reductive cyclization of 1,6-dienes, achieving high trans diastereoselectivity. This method enables efficient synthesis of trans-3,4-dimethyl derivatives, useful in pharmaceutical lead generation for neuropathic pain treatment (Kuang et al., 2017).

  • Härtl et al. (2015) explored the emission characteristics of oxymethylene ether fuel OME1 in diesel engines. Their findings on the reduction of soot and particle number emissions without affecting NOx emissions could inform future fuel formulations for environmental benefits (Härtl et al., 2015).

Safety And Hazards

The safety information for this compound includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-(dimethoxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(6)9/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUJLDCMIRTFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506344
Record name 2-(Dimethoxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)cyclopentan-1-one

CAS RN

15839-44-8
Record name 2-(Dimethoxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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